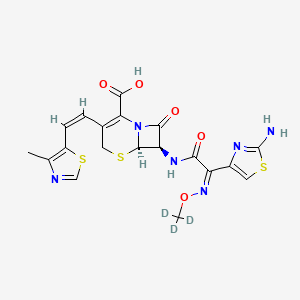
Cefditoren-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefditoren-d3 is a deuterium-labeled version of cefditoren, a third-generation cephalosporin antibiotic. Cefditoren is commonly used to treat bacterial infections, particularly those affecting the respiratory tract and skin. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the drug’s behavior in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cefditoren-d3 involves the incorporation of deuterium atoms into the cefditoren molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The process involves several steps, including the preparation of intermediates and the final coupling reaction to form the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of cefditoren, with additional steps to ensure the incorporation of deuterium. The process involves large-scale chemical reactions under controlled conditions to produce the compound in sufficient quantities for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Cefditoren-d3, like its non-labeled counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may produce oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions result in modified this compound molecules with different functional groups.
Applications De Recherche Scientifique
Cefditoren-d3 is primarily used in scientific research to study the pharmacokinetics and metabolism of cefditoren. The deuterium labeling allows researchers to track the compound’s behavior in the body more accurately. Applications include:
Chemistry: Studying the chemical properties and reactions of this compound.
Biology: Investigating the biological effects and interactions of the compound with cellular components.
Medicine: Understanding the pharmacokinetics, distribution, and metabolism of cefditoren in the body.
Industry: Developing new formulations and improving the efficacy of cefditoren-based treatments.
Mécanisme D'action
Cefditoren-d3, like cefditoren, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in research studies.
Comparaison Avec Des Composés Similaires
Cefditoren-d3 can be compared with other deuterium-labeled antibiotics and third-generation cephalosporins. Similar compounds include:
Cefpodoxime-d3: Another deuterium-labeled cephalosporin used for similar research purposes.
Cefixime-d3: A deuterium-labeled version of cefixime, used to study its pharmacokinetics and metabolism.
Cefdinir-d3: A deuterium-labeled version of cefdinir, used in pharmacokinetic studies.
This compound is unique in its specific labeling and the particular research applications it serves. Its use in tracking and studying the pharmacokinetics of cefditoren provides valuable insights that are not easily obtained with non-labeled compounds.
Propriétés
Formule moléculaire |
C19H18N6O5S3 |
|---|---|
Poids moléculaire |
509.6 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29)/b4-3-,24-12-/t13-,17-/m1/s1/i2D3 |
Clé InChI |
KMIPKYQIOVAHOP-IYBINBMQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)O |
SMILES canonique |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















